molecular formula C23H44O4 B1254541 Tetrahydropersin CAS No. 163955-67-7

Tetrahydropersin

Cat. No. B1254541
CAS RN: 163955-67-7
M. Wt: 384.6 g/mol
InChI Key: ZLVJJMWEIHRVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydropersin belongs to the class of organic compounds known as long-chain fatty alcohols. These are fatty alcohols that have an aliphatic tail of 13 to 21 carbon atoms. Thus, tetrahydropersin is considered to be a fatty alcohol lipid molecule. Tetrahydropersin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Tetrahydropersin has been primarily detected in urine. Within the cell, tetrahydropersin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, tetrahydropersin can be found in fruits. This makes tetrahydropersin a potential biomarker for the consumption of this food product.

Scientific Research Applications

  • Inhibitory Effects on Human Cytochrome P450 Enzymes : Tetrahydropalmatine demonstrates mechanism-based inhibition of cytochrome P450 enzymes CYP1A2 and CYP2D6, important for drug metabolism. This suggests potential herb-drug interactions that should be considered in clinical therapy (Zhao et al., 2015).

  • Pharmacokinetic Interactions in Beagle Dogs : Studies on beagle dogs indicate that Tetrahydropalmatine has minimal impact on the pharmacokinetics and metabolism of certain drugs, but significantly influences CYP3A4 substrates (Zhao et al., 2016).

  • Effects on Gene Expression in PTSD Models : Research using a rodent model of post-traumatic stress disorder (PTSD) shows that Tetrahydropalmatine impacts gene expression in the amygdala and hippocampus, affecting neurotransmitter systems like dopamine and serotonin (Ceremuga et al., 2013).

  • Therapeutic Effects on Disseminated Intravascular Coagulation : In a study, Tetrahydropalmatine exhibited therapeutic effects on lipopolysaccharide-induced disseminated intravascular coagulation in mice, suggesting its potential as an adjunct treatment for such conditions (Zhi et al., 2019).

  • Potential in Treating Substance Use Disorders : Tetrahydroprotoberberines, a class to which Tetrahydropalmatine belongs, are being evaluated for their potential in treating substance use disorders due to their complex pharmacological profiles (Nesbit & Phillips, 2020).

  • Vascular Relaxation Effects : Tetrahydropalmatine induces both endothelial-dependent and independent vascular relaxation in rat aorta, implicating its potential utility in treating vascular dysfunction related diseases like hypertension (Zhou et al., 2019).

properties

CAS RN

163955-67-7

Product Name

Tetrahydropersin

Molecular Formula

C23H44O4

Molecular Weight

384.6 g/mol

IUPAC Name

(2-hydroxy-4-oxohenicosyl) acetate

InChI

InChI=1S/C23H44O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)19-23(26)20-27-21(2)24/h23,26H,3-20H2,1-2H3

InChI Key

ZLVJJMWEIHRVLD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)CC(COC(=O)C)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CC(COC(=O)C)O

melting_point

65.5-66°C

physical_description

Solid

synonyms

tetrahydropersin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydropersin
Reactant of Route 2
Tetrahydropersin
Reactant of Route 3
Tetrahydropersin
Reactant of Route 4
Reactant of Route 4
Tetrahydropersin
Reactant of Route 5
Reactant of Route 5
Tetrahydropersin
Reactant of Route 6
Reactant of Route 6
Tetrahydropersin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.